molecular formula C19H16N4OS3 B2970119 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-24-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Katalognummer: B2970119
CAS-Nummer: 864918-24-1
Molekulargewicht: 412.54
InChI-Schlüssel: AXJWCOSPYPPADO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic molecules featuring a benzothiazole core linked to a thiadiazole ring via a thioacetamide bridge. The benzothiazole moiety is substituted with a methyl group at the 6-position, while the thiadiazole ring is functionalized with a meta-tolyl (m-tolyl) group at the 3-position.

A closely related analog, N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (), differs only in the substitution pattern of the tolyl group (ortho- vs. meta-), highlighting the importance of regiochemistry in modulating biological activity.

Eigenschaften

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS3/c1-11-4-3-5-13(8-11)17-22-19(27-23-17)25-10-16(24)21-18-20-14-7-6-12(2)9-15(14)26-18/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJWCOSPYPPADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a benzo[d]thiazole moiety and a thiadiazole unit, which are known for their wide-ranging pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound can be described by its molecular formula C16H16N4S2C_{16}H_{16}N_4S_2 and a molecular weight of approximately 344.45 g/mol. Its structural components include:

  • Benzo[d]thiazole : A heterocyclic aromatic compound that contributes to the biological activity.
  • Thiadiazole : Known for its diverse pharmacological properties.

Antimicrobial Activity

Compounds containing the thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit potent activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Some thiadiazole derivatives have shown MIC values ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been explored in several studies:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer).
Cell LineIC50 (µg/mL)Reference
HCT1163.29
MCF-70.28
H46010.0

These results suggest that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the thiadiazole ring have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Structure–Activity Relationship (SAR)

The biological activity of N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be influenced by modifications to its structure:

  • Substitution Patterns : Variations in substituents on the thiadiazole ring can enhance or diminish activity.
  • Linker Variations : The nature of the linkage between the benzo[d]thiazole and thiadiazole units plays a crucial role in determining potency.

Case Studies

A case study published in Molecules highlighted the synthesis and testing of similar compounds with varying substitutions on the thiadiazole ring. The study found that specific substitutions could lead to enhanced anticancer activity while maintaining low toxicity profiles .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Differences and Similarities
Compound Name Benzothiazole Substituent Thiadiazole Substituent Bioactivity Focus Reference
Target Compound 6-methyl 3-(m-tolyl) Not explicitly tested (inferred: anticancer/antimicrobial)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide 6-methyl Thiophen-2-yl Not reported
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide None Phenyl-triazolo-thiadiazole CDK5/p25 inhibition (IC50: 42 nM)
5j () 6-((4-fluorobenzyl)oxy) 1,2,4-triazol-3-yl Anticonvulsant (ED50: 54.8 mg/kg, MES test)
10a-j () 6-methoxy 2-nitrobenzamide-triazole Antimicrobial (moderate vs. E. coli)

Key Observations :

  • Thiadiazole Modifications : Replacement of the m-tolyl group with thiophene () or fluorobenzyl () alters electronic properties and steric bulk, influencing target binding.
Table 2: Activity Data for Selected Analogs
Compound Bioassay Activity (IC50/ED50) Key Structural Features Reference
7b () Anticancer (HepG-2) 1.61 ± 1.92 μg/mL Thiadiazole with phenylthiazole
5j () Anticonvulsant (MES test) 54.8 mg/kg Fluorobenzyl-triazole-thioacetamide
9c () α-Glucosidase inhibition Docking score: -9.8 kcal/mol Benzimidazole-triazole-thioacetamide
10a () Antimicrobial (E. coli) Moderate activity Methoxybenzothiazole-nitrobenzamide

Structure-Activity Relationship (SAR) Insights :

  • Anticancer Activity : Thiadiazole derivatives with phenylthiazole () or methylbenzothiazole (target compound) exhibit low IC50 values, suggesting enhanced cytotoxicity .
  • Anticonvulsant Potency : Fluorobenzyl substituents () improve ED50 values, likely due to increased electron-withdrawing effects and blood-brain barrier penetration .
  • Positional Isomerism : The m-tolyl group in the target compound may offer better steric compatibility with enzyme active sites compared to o-tolyl (), though experimental validation is needed.

Physicochemical Properties

  • Solubility : Elemental analysis (e.g., C, H, N content in ) for analogs suggests moderate aqueous solubility, influenced by polar groups (e.g., sulfonamide in ) .
  • Melting Points : Thiadiazole derivatives typically exhibit high melting points (>200°C) due to rigid heterocyclic cores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.